Cas no 821767-65-1 (Methanone, (5-methyl-1H-indol-3-yl)(2-nitrophenyl)-)

Methanone, (5-methyl-1H-indol-3-yl)(2-nitrophenyl)- structure
821767-65-1 structure
Product Name:Methanone, (5-methyl-1H-indol-3-yl)(2-nitrophenyl)-
CAS No:821767-65-1
MF:C16H12N2O3
MW:280.27808380127
CID:697600
PubChem ID:69723131
Update Time:2025-04-19

Methanone, (5-methyl-1H-indol-3-yl)(2-nitrophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Methanone, (5-methyl-1H-indol-3-yl)(2-nitrophenyl)-
    • (5-methyl-1H-indol-3-yl)-(2-nitrophenyl)methanone
    • 821767-65-1
    • SCHEMBL6257685
    • (5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone
    • DTXSID30741212
    • Inchi: 1S/C16H12N2O3/c1-10-6-7-14-12(8-10)13(9-17-14)16(19)11-4-2-3-5-15(11)18(20)21/h2-9,17H,1H3
    • InChI Key: YYHZVMVEWPPLSQ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1[N+](=O)[O-])C1=CNC2C=CC(C)=CC1=2

Computed Properties

  • Exact Mass: 280.08479225g/mol
  • Monoisotopic Mass: 280.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 420
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 78.7Ų
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